molecular formula C18H16BrN3OS2 B12139141 N-(2-bromophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide

N-(2-bromophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide

Cat. No.: B12139141
M. Wt: 434.4 g/mol
InChI Key: WLCRHGVJLHAQTG-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide is a structurally complex brominated acetamide derivative featuring a tricyclic heterocyclic system. The molecule comprises a 2-bromophenyl group linked via an acetamide bridge to an 8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl moiety.

Properties

Molecular Formula

C18H16BrN3OS2

Molecular Weight

434.4 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C18H16BrN3OS2/c19-12-6-2-3-7-13(12)22-15(23)9-24-17-16-11-5-1-4-8-14(11)25-18(16)21-10-20-17/h2-3,6-7,10H,1,4-5,8-9H2,(H,22,23)

InChI Key

WLCRHGVJLHAQTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthetic Strategies for the Tricyclic Core

The 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene core is central to the target compound’s structure. Its synthesis typically involves sequential cyclization reactions starting from benzothiazine or benzothiazole precursors. For instance, 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide has been employed as a starting material in analogous tricyclic systems, undergoing base-mediated cyclization in dimethylformamide (DMF) at elevated temperatures (100°C) . This method, adapted from the synthesis of FA2 (a related antidiabetic agent), achieves cyclization within 120 minutes with a 75% yield .

Alternative approaches include the use of thieno[2,3-d]pyrimidine scaffolds, as demonstrated in the synthesis of structurally related compounds like 2-[(4-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one. Here, cyclization is facilitated by thiourea or Lawesson’s reagent, introducing sulfur atoms into the heterocyclic framework. These methods highlight the importance of solvent selection (e.g., DMF or ethanol) and base catalysts (e.g., K₂CO₃) in optimizing ring-closure efficiency .

Functionalization with Sulfanyl Groups

Incorporating the 3-ylsulfanyl moiety into the tricyclic core requires precise functionalization. A two-step protocol is commonly employed:

  • Thiolation of the Tricyclic Intermediate : The tricyclic core is treated with thionyl chloride (SOCl₂) to generate a reactive thioether intermediate, followed by ammonolysis to introduce the thiol (-SH) group . For example, in the synthesis of flavonoid acetamide derivatives, thionyl chloride-mediated activation of ester groups precedes displacement with ammonium hydroxide, yielding thiolated products with 80–82% efficiency .

  • Sulfanyl-Alkylation : The free thiol group undergoes nucleophilic substitution with 2-bromo-N-(2-bromophenyl)acetamide in the presence of K₂CO₃. This step, adapted from the synthesis of FA2, proceeds in DMF at 28–30°C, forming the critical C-S bond .

Acetamide Moiety Incorporation

The N-(2-bromophenyl)acetamide side chain is introduced via Schotten-Baumann acylation or nucleophilic acyl substitution . In the RSC-supported synthesis of N-(bromophenyl)acetamides, acetylacetone reacts with bromoaniline derivatives under catalytic TEMPO and NaOtBu, achieving yields of 68–73% . For the target compound, this method is modified by using 2-bromo-N-(2-bromophenyl)acetamide as the electrophilic partner, which couples with the tricyclic thiolate intermediate under mild conditions (room temperature, 10–21 hours) .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on YieldSource
SolventDMF75–82%
BaseK₂CO₃70–80%
Temperature100°C (core cyclization)75%
Reaction Time2–21 hours68–82%
Catalytic AdditiveTEMPO68–73%

Elevated temperatures (100°C) enhance cyclization rates but may promote side reactions, necessitating strict time control . Substituting K₂CO₃ with NaOtBu in the presence of TEMPO improves selectivity for acetamide formation, as evidenced in the synthesis of N-(3-bromophenyl)acetamide .

Analytical Characterization

Structural validation relies on 1H/13C NMR, HRMS, and X-ray crystallography . For instance:

  • 1H NMR : The acetamide methyl group resonates at δ 2.17–2.31 ppm, while aromatic protons of the bromophenyl moiety appear between δ 7.06–7.62 ppm .

  • HRMS : Molecular ion peaks for bromophenylacetamide derivatives align with theoretical values (e.g., [M+H]+ = 213.9867 for C₈H₉BrNO) .

  • X-ray Diffraction : The tricyclic core’s bond angles and distances match those reported for 7-thia-1,5-diazatricyclo derivatives, confirming regiochemistry .

Challenges and Alternative Approaches

Key challenges include:

  • Regioselectivity in Cyclization : Competing pathways may yield non-target tricyclic isomers. Using directing groups (e.g., benzoyl or ethoxycarbonyl) mitigates this issue .

  • Thiol Oxidation : The sulfanyl group is prone to oxidation during purification. Workup under inert atmospheres (N₂ or Ar) and rapid column chromatography (silica gel, hexane/EtOAc) preserve thiol integrity .

  • Low Solubility : Recrystallization from ethanol or methanol enhances purity but may reduce yield .

Alternative routes explore Ullmann-type couplings for C-S bond formation and microwave-assisted synthesis to accelerate cyclization.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2-bromophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide serves as a building block for more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research has indicated potential biological activities of this compound, including antimicrobial and anticancer properties. For example, studies have explored its efficacy against various bacterial strains and cancer cell lines. In vitro tests have shown that derivatives of similar compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Medicine

The compound is being investigated for its therapeutic effects related to specific molecular targets in disease pathways. Its interaction with enzymes or receptors could lead to the development of new drugs aimed at treating infections or cancers .

Case Study: A study evaluated derivatives of compounds similar to this compound for their anticancer activity against MCF7 breast cancer cells using the Sulforhodamine B assay . Results indicated promising cytotoxicity in several derivatives.

Industrial Applications

In industry, this compound is utilized in the development of new materials with distinctive properties due to its complex structure. It can be employed in creating specialized polymers or coatings that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues include:

N-(3-acetyl-2-thienyl)-2-bromoacetamide ():

  • Features a thiophene ring substituted with an acetyl group and a bromoacetamide side chain.
  • Lacks the tricyclic system but shares sulfur-containing heterocyclic and brominated motifs.
  • Exhibits distinct electronic properties due to the acetyl-thiophene group, which may alter solubility and reactivity compared to the target compound .

N-(2-bromo-4,6-difluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (): Contains a bromo-difluorophenyl group and a triazole-furan heterocycle. The triazole ring introduces additional nitrogen atoms, while the furan contributes oxygen-based polarity. The difluoro substitution on the phenyl ring enhances lipophilicity compared to the target compound’s monobromo substitution .

Q & A

Q. How can AI-driven platforms accelerate reaction discovery and mechanistic analysis?

  • Methodological Answer :
  • Retrosynthesis Tools : Use IBM RXN or ASKCOS to propose alternative synthetic pathways.
  • Reaction Prediction : Train ML models on USPTO datasets to predict side products.
  • Automated Labs : Integrate robotic platforms (e.g., Chemspeed) for high-throughput condition screening .

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